
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione
Overview
Description
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, also known as MPTOT, is a sulfur-containing heterocyclic compound. It has been extensively studied for its potential therapeutic applications due to its unique structure and properties. In
Mechanism of Action
The mechanism of action of (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione is not fully understood. However, it has been proposed that (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has also been reported to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. Additionally, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase.
Biochemical and Physiological Effects:
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity. Moreover, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been reported to inhibit the activity of enzymes involved in various metabolic processes, including acetylcholinesterase and α-glucosidase.
Advantages and Limitations for Lab Experiments
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it a suitable candidate for structure-activity relationship studies. Moreover, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione exhibits potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, making it challenging to handle and store. Additionally, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has poor solubility in water, which can limit its use in some experiments.
Future Directions
For (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione include further studies on its mechanism of action, exploration of its therapeutic potential, development of novel synthetic routes, and investigation of its use in combination with other drugs or treatment modalities.
Scientific Research Applications
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione has been reported to exhibit antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12-10(13)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,13)/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZLXCAZDPTNY-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428807 | |
| Record name | ST50825352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91794-28-4 | |
| Record name | ST50825352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



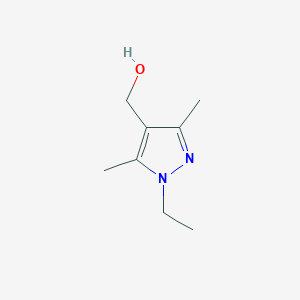

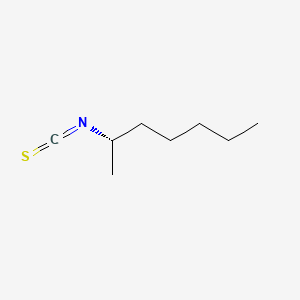
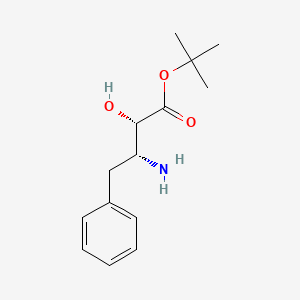

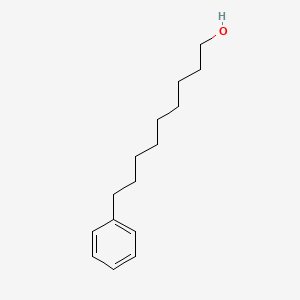
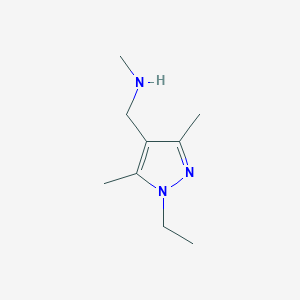
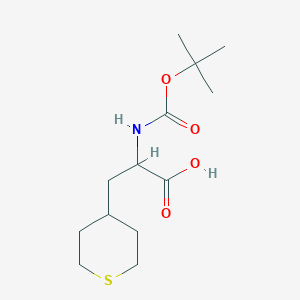
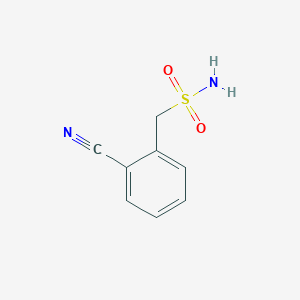
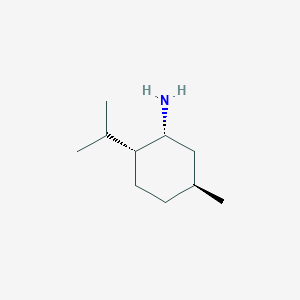
![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
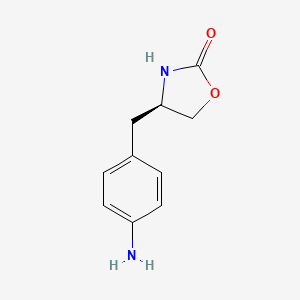
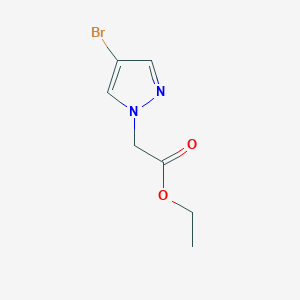
![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)